Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate
Description
Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is a dihydropyridine derivative characterized by:
- A 4,5-dihydropyridine core with a hydroxy group at position 6 and a methyl group at position 2.
- A carbamoyl substituent at position 4, linked to a 2,4-dimethoxyphenyl group.
- A methyl ester at position 3.
Its design combines lipophilic (methyl, dimethoxyphenyl) and hydrophilic (hydroxy, carbamoyl) moieties, which may influence solubility and bioavailability.
Properties
Molecular Formula |
C17H20N2O6 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O6/c1-9-15(17(22)25-4)11(8-14(20)18-9)16(21)19-12-6-5-10(23-2)7-13(12)24-3/h5-7,11H,8H2,1-4H3,(H,18,20)(H,19,21) |
InChI Key |
BKIXVYYLTRMMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C(=O)NC2=C(C=C(C=C2)OC)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and ammonia or amines under acidic or basic conditions.
Introduction of Functional Groups: The hydroxy, methyl, and carbamoyl groups can be introduced through various substitution reactions. For example, the hydroxy group can be added via hydroxylation, while the carbamoyl group can be introduced through carbamoylation reactions using reagents like isocyanates.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. For example, the carbamoyl group can form hydrogen bonds with active site residues of enzymes, while the methoxyphenyl group can interact with hydrophobic pockets .
Comparison with Similar Compounds
Research Findings and Gaps
- Fluorophenyl Analog : Demonstrated moderate inhibitory activity against serine hydrolases in preliminary assays, attributed to fluorine’s electronegativity .
Critical Knowledge Gaps:
Experimental validation of solubility, LogP, and stability for both compounds.
Comparative in vitro/in vivo efficacy studies.
Biological Activity
Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate (commonly referred to as the compound) is a synthetic derivative with notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₉N₃O₅
- Molecular Weight : 348.35 g/mol
- CAS Number : 895358-90-4
The compound exhibits several mechanisms through which it exerts its biological effects:
- Antiviral Activity : Research indicates that derivatives of this compound demonstrate significant antiviral properties. For instance, compounds with similar structures have shown effective inhibition of Hepatitis B Virus (HBV) replication, suggesting potential applications in antiviral therapies .
- Anti-inflammatory Effects : The compound has been studied for its ability to suppress pro-inflammatory cytokines. In vivo studies demonstrated that it inhibited tumor necrosis factor-alpha (TNF-α) production in response to lipopolysaccharide (LPS), which is critical in inflammatory responses .
- Caspase Inhibition : The compound has been shown to inhibit the expression of caspases 3, 8, and 9 in Jurkat cells, indicating potential applications in apoptosis modulation .
In Vitro Studies
In vitro assays have been crucial for evaluating the biological activity of the compound:
- Cell Viability and Proliferation : The compound was tested on peripheral blood mononuclear cells (PBMCs), showing a significant increase in cell viability and proliferation when stimulated with phytohemagglutinin (PHA) .
- Cytokine Production : The suppression of TNF-α production was quantified, demonstrating a dose-dependent response with notable efficacy at concentrations around 10 µM .
In Vivo Studies
In vivo models further elucidate the compound's biological effects:
- Anti-inflammatory Activity : In mouse models, the compound significantly reduced carrageenan-induced footpad edema, comparable to established anti-inflammatory drugs like tacrolimus .
- Contact Sensitivity : The compound also inhibited contact sensitivity reactions in mice, showcasing its potential as an anti-allergic agent .
Data Table of Biological Activities
Case Studies
- Hepatitis B Virus Replication Study :
- Inflammation Model Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
